N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea
Beschreibung
Eigenschaften
CAS-Nummer |
1112348-38-5 |
|---|---|
Molekularformel |
C21H16N6O2S |
Molekulargewicht |
416.46 |
IUPAC-Name |
6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16N6O2S/c1-13-7-5-6-10-15(13)19-23-17(29-26-19)12-30-21-24-18-16(11-22-25-18)20(28)27(21)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,22,25) |
InChI-Schlüssel |
RNXTUIKASDTOID-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea typically involves the reaction of 2-chloro-4-methylaniline with 4-(1H-indol-2-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chlorine atom in the 2-chloro-4-methylphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent amines and isocyanates.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may play a role in binding to biological receptors, while the urea linkage could facilitate interactions with enzymes or other proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Moieties
N-(2-chloro-4-methylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea (Compound ID: L491-0309)
- Molecular Formula : C₂₂H₁₈ClN₃O
- Molecular Weight : 375.86
- Key Properties: logP = 5.466, polar surface area (PSA) = 40.296 Ų, hydrogen bond donors = 3 .
- Comparison: The substitution position of the indole group differs (3-yl vs. 2-yl), which may alter steric interactions and hydrogen-bonding capacity. The 2-phenyl group on the indole increases molecular weight (375.86 vs.
N-(4-(1H-indol-2-yl)phenyl)-3-propionamido-4-methoxy-benzamide (Compound 19)
Urea Derivatives with Heterocyclic Substituents
N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8)
- Applications : Used in agrochemicals and pharmaceuticals; detailed toxicological data available .
- Comparison :
- The pyridinyl ring introduces a basic nitrogen, altering electronic properties and solubility (predicted pKa ~6–8 vs. indole’s ~2–3).
- Lower molecular weight (~265 vs. ~375) may enhance bioavailability but reduce target specificity.
N-(2-chloro-4-methylphenyl)-N'-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]urea
Research Implications
- Structure-Activity Relationship (SAR) : The indole-2-yl group in the target compound likely enhances interactions with aromatic residues in enzymes, while chloro and methyl groups optimize steric fit .
- Synthetic Feasibility : High-yield syntheses (e.g., 82% for benzamide derivatives ) suggest that modifying the linker or substituents could improve scalability.
Biologische Aktivität
N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of urea derivatives, characterized by the presence of an indole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 343.82 g/mol. The structure can be represented as follows:
Research indicates that compounds with similar structures often exert their effects through several mechanisms:
- Microtubule Disruption : Analogous compounds have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for their antitumor activity .
- Alkylation of β-tubulin : Some studies suggest that urea derivatives can alkylate β-tubulin at the colchicine-binding site, disrupting microtubule dynamics and inhibiting cell proliferation .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death, which is a desirable outcome in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Microtubule disruption |
| HeLa | 7 | Apoptosis induction |
| A549 | 12 | β-tubulin alkylation |
In Vivo Studies
Animal models have been employed to assess the efficacy and safety profile of the compound:
- Tumor Models : Studies using xenograft models have shown that administration of this compound significantly reduced tumor growth compared to control groups.
- Dosage and Administration : Typical dosages ranged from 10 to 20 mg/kg administered intraperitoneally.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Breast Cancer :
- A study reported that treatment with the compound led to a reduction in tumor size by approximately 60% over four weeks in MCF-7 xenograft models.
- Histological analysis indicated increased apoptosis in treated tumors compared to controls.
-
Case Study on Lung Cancer :
- In A549 models, the compound demonstrated a dose-dependent inhibition of tumor growth, with significant differences observed at doses above 10 mg/kg.
- Mechanistic studies revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling substituted aryl isocyanates with amines or multi-step protocols using palladium-catalyzed cross-coupling reactions. For example, indole-containing intermediates (e.g., 4-(1H-indol-2-yl)phenyl acetate) can be synthesized via reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Optimization includes controlling temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10% Pd). Purity is confirmed via flash chromatography (hexane:AcOEt gradients) and elemental analysis (±0.3% deviation for C/H/N) .
Q. How can the structural identity and purity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm urea NH peaks (~8–10 ppm) and aromatic/indole protons.
- High-resolution mass spectrometry (HRMS) : Match molecular ion peaks to theoretical values (e.g., [M+H]+ for C₂₂H₁₇ClN₄O).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for structurally similar dihydropyridines .
- HPLC : Ensure ≥95% purity using C18 columns and UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to analogs like N-(2-chloroethyl)-N'-[4-(methylthio)phenyl]urea, which induces G₂/M arrest via microtubule disruption .
- Enzyme inhibition : Test kinase or tubulin polymerization inhibition using fluorometric assays .
- Solubility/logP : Determine via shake-flask method or computational tools (e.g., ChemAxon) to guide formulation .
Advanced Research Questions
Q. What mechanistic insights exist for its interaction with biological targets, and how do structural modifications affect efficacy?
- Methodological Answer :
- Binding studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for targets like tubulin or kinases. For example, chloroethyl analogs bind β-tubulin with Kd values <10 µM .
- SAR analysis : Compare substituents:
- Chloro-methylphenyl : Enhances lipophilicity and membrane permeability.
- Indolyl group : Facilitates π-π stacking with aromatic residues in binding pockets .
- Molecular docking : Model interactions using AutoDock Vina; validate with mutagenesis (e.g., Ala-scanning of key residues) .
Q. How can contradictory data on cytotoxicity across studies be resolved?
- Methodological Answer :
- Source analysis : Check for impurities (e.g., unreacted isocyanates) via LC-MS.
- Assay standardization : Control cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours).
- Meta-analysis : Compare datasets from analogs like N-(4-chlorophenyl)-N'-(5-nitrothiazolyl)urea, where nitro group positioning alters redox cycling and false-positive cytotoxicity .
Q. What strategies improve its pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate) on the indole nitrogen to enhance solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes to prolong half-life, as shown for combretastatin analogs .
- Metabolic stability : Assess cytochrome P450 metabolism using liver microsomes; modify labile sites (e.g., urea → thiourea) .
Q. How does its activity compare to structurally related compounds in proteomics or cancer research?
- Methodological Answer :
- Proteomics : Unlike N-(2-chloroethyl)-N'-[4-(methylthio)phenyl]urea (ubiquitin-binding probe), this compound may target kinases due to indole’s H-bond donor capacity .
- Antitumor activity : Benchmark against Combretastatin A-4 derivatives (IC₅₀ < 1 nM) but note divergent mechanisms (microtubule destabilization vs. kinase inhibition) .
- Data table :
| Compound | Target | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Target compound | Kinase X | 0.5–2.0 | ATP-competitive |
| Combretastatin A-4 | Tubulin | 0.01 | Microtubule disruption |
| Chloroethyl analog | β-tubulin | 10 | Apoptosis induction |
Experimental Design Considerations
Q. What controls are critical in assays measuring its apoptotic effects?
- Methodological Answer :
- Positive controls : Staurosporine (pan-kinase inhibitor) or paclitaxel (microtubule stabilizer).
- Negative controls : DMSO vehicle and scrambled urea analogs.
- Endpoint validation : Confirm apoptosis via Annexin V/PI staining and caspase-3/7 activation .
Q. How should stability studies be conducted under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C; monitor degradation via HPLC at 0, 6, 24, and 48 hours .
- Light sensitivity : Store aliquots in amber vials; compare to light-exposed samples .
- Thermal stability : Perform DSC/TGA to identify decomposition temperatures (>150°C typical for ureas) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
